5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is an organic compound belonging to the class of furanones. It is a naturally occurring flavor compound found in various fruits, vegetables, and fermented products. [, , , ] It possesses a characteristic sweet, maple, caramel-like odor, making it a valuable ingredient in the food and beverage industry. [, , , ] This compound is also studied for its potential role as a signaling molecule in certain bacteria. []
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is a naturally occurring compound belonging to the furanone family, which is recognized for its significant role in flavor and fragrance applications. This compound is characterized by its unique structure that contributes to its sensory properties, making it valuable in various industries, particularly in food and cosmetics.
This compound can be derived from natural sources or synthesized through chemical processes. It is often found in certain food products and is associated with caramel-like flavors. Its production can also be achieved through biotechnological methods, utilizing specific enzymes for glucosylation, which enhances its stability and usability in commercial applications .
The synthesis of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one typically begins with diethyl oxalate. The process involves a Grignard reaction followed by condensation with propanal. The choice of base during this reaction significantly affects the yield of the desired product:
The reaction conditions vary based on the base used:
The molecular formula of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is . Its structure features a furan ring with various functional groups that contribute to its chemical reactivity and flavor profile.
Key structural data includes:
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one involves its interaction with various biological targets. It exhibits antioxidant properties by scavenging free radicals, thereby inhibiting oxidative stress. Additionally, it may modulate enzyme activities involved in metabolic pathways, contributing to its biological effects.
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is typically characterized by:
Key chemical properties include:
Relevant analyses indicate that it maintains its flavor profile even under prolonged storage conditions, making it suitable for food applications .
The primary applications of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one include:
The compound is systematically named 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one according to IUPAC conventions, reflecting its furanone backbone with hydroxy, methyl, and ethyl substituents at positions 3, 4, and 5, respectively [5] [8]. It is widely recognized by several synonyms in industrial and scientific contexts, including:
Table 1: Common Synonyms
Type | Examples |
---|---|
Chemical Variants | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone; 4-Methyl-5-ethyl-3-hydroxyfuranone |
Trade Names | Abhexone; Maple furanone; Ethyl Fenugreek Lactone |
Registry Identifiers | CAS 698-10-2; FEMA 3153; EINECS 211-811-6 |
These synonyms arise from its natural occurrence (e.g., maple syrup, fenugreek) and regulatory classifications [3] [9] [10].
The compound has the molecular formula C₇H₁₀O₃, with a molecular weight of 142.15 g/mol [1] [4] [7]. High-resolution mass spectrometry confirms an exact mass of 142.062994 g/mol, consistent with its elemental composition [3]. Key structural identifiers include:
Table 2: Molecular Descriptors
Descriptor | Value |
---|---|
SMILES | CCC1OC(=O)C(O)=C1C |
Canonical SMILES | CC1C(CC)OC(=O)C=1O |
InChIKey | IUFQZPBIRYFPFD-UHFFFAOYSA-N |
These representations encode the lactone ring and substituent positions, enabling precise chemical database searches [4] [7] [10].
The molecule contains one stereogenic center at C5 (bonded to ethyl, hydrogen, and the furanone ring), but it is typically reported as a racemate due to non-chiral synthesis [4] [8]. The 3-hydroxy group facilitates keto-enol tautomerism, enabling equilibrium between two dominant forms:
The enol tautomer predominates in solution, as confirmed by UV-Vis spectroscopy (λₘₐₓ ~290 nm, indicative of conjugated enone systems) [10]. This tautomeric equilibrium influences reactivity and spectroscopic behavior.
Infrared (IR) Spectroscopy
FTIR spectra reveal key functional group vibrations [3] [8]:
Table 3: Characteristic IR Bands
Band (cm⁻¹) | Assignment |
---|---|
1775 | Lactone C=O stretch |
3200–3400 | O–H stretch |
1650 | C=C stretch (enol form) |
1380 | Symmetric CH₃ bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (in CDCl₃) are as follows [3] [10]:
Table 4: ¹³C NMR Assignments
Carbon | δ (ppm) | Environment |
---|---|---|
C2 | 171.2 | Carbonyl (lactone) |
C3 | 160.5 | Enol ether / keto |
C4 | 105.8 | Olefinic (C=C) |
C5 | 74.1 | Methine (CH–O) |
C4–CH₃ | 7.8 | Methyl |
Mass Spectrometry (MS)
Electron ionization (EI) MS fragments include [3] [6]:
UV-Vis Spectroscopy
The enol tautomer shows a λₘₐₓ at 290 nm (ε ~1500 L·mol⁻¹·cm⁻¹) in ethanol, attributed to the conjugated enone system [10]. This absorption is critical for detecting the compound in natural extracts.
Spectral data collectively validate the furanone scaffold, substituent positions, and dynamic tautomeric behavior [3] [8] [10].
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